BenchChemオンラインストアへようこそ!

1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist Pain Urology

This 2-ethoxyphenyl-THQ urea (CAS 1172726-62-3) is a privileged diaryl urea derivative designed for reproducible structure-activity relationship (SAR) studies. The 2-ethoxy Ring B imparts a hydrogen-bonding topology distinct from 4-nitrophenyl or 4-(trifluoromethyl)phenyl analogs previously evaluated in A2780 ovarian cancer models. As part of the tetrahydroquinoline urea class, this compound is critical for head-to-head CYP3A4 inhibition profiling against N-methyl and N-benzyl variants, enabling precise quantification of N-substituent effects on metabolic stability. Procure this exact CAS to ensure experimental consistency; small peripheral substituent changes profoundly alter target engagement and pharmacokinetic liability.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 1172726-62-3
Cat. No. B2678540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1172726-62-3
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C18H19N3O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)19-13-8-9-14-12(11-13)7-10-17(22)20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,22)(H2,19,21,23)
InChIKeyGOICTXZGERJBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172726-62-3): Structural and Target Class Differentiation


1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172726-62-3) is a diaryl urea derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core (2O-THQ) linked to a 2-ethoxyphenyl group . The 2O-THQ scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives displaying diverse biological activities in both central and peripheral tissues [1]. This compound belongs to the broader class of tetrahydro-quinolinylurea derivatives, which have been characterized as vanilloid receptor (VR1/TRPV1) antagonists with therapeutic potential in urological disorders, chronic pain, and inflammatory diseases [2]. The presence of the 2-ethoxy substituent on the terminal phenyl ring distinguishes this analog from unsubstituted phenyl and other aryl variants, imparting distinct physicochemical and potentially pharmacological properties.

Why Generic Substitution Fails for 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172726-62-3): The Functional Group Problem


In-class compounds containing the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl urea core cannot be interchanged generically because small peripheral substituent changes profoundly alter target engagement, selectivity, and pharmacokinetic liability. For instance, in a structurally related series of tetrahydroquinoline (THQ) ureas evaluated as TRPV1 antagonists, the tetrahydroquinoline ureas were found to be potent CYP3A4 inhibitors, but the substitution pattern on the tetrahydroquinoline nitrogen—specifically replacing bulky groups with small substituents like methyl—could minimize this off-target inhibition [1]. Similarly, in the Flex-Het anticancer series, the presence of a C3 ketone and N-methyl on the THQ core was essential for high efficacy, while analogs lacking these features showed only weak activity [2]. The target compound carries a 2-ethoxyphenyl group and an unsubstituted 2-oxo-THQ core; substituting either moiety with a close analog (e.g., phenyl, m-tolyl, or N-methyl-THQ variants) is expected to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability—parameters that are critical for reproducible pharmacological outcomes. Therefore, direct procurement of the specific CAS number is required to ensure experimental consistency.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172726-62-3)


TRPV1 Antagonist Activity: Class-Level Potency Differentiated by N-Substitution

The parent patent class demonstrates that tetrahydro-quinolinylurea derivatives act as VR1 (TRPV1) antagonists [1]. In a closely related series, chroman and tetrahydroquinoline ureas showed potent in vitro TRPV1 antagonism, with the most potent compounds exhibiting nanomolar activity [2]. The target compound, featuring an unsubstituted 2-oxo-THQ core and a 2-ethoxyphenyl group, falls within this active pharmacophore space but is differentiated from analogs such as N-(4-chlorophenyl)-N′-(3-hydroxy-1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)urea, which carries different ring substitution. Critically, the tetrahydroquinoline ureas were found to be potent CYP3A4 inhibitors; however, replacement of bulky N-substituents with small groups such as methyl mitigated this off-target effect [2]. The target compound's unsubstituted THQ nitrogen may therefore present a different CYP3A4 inhibition profile compared to bulkier N-substituted analogs.

TRPV1 antagonist Pain Urology

Anticancer Efficacy in Ovarian Cancer Cells: Scaffold-Dependent Potency and Efficacy

In the Flex-Het series, tetrahydroquinoline ureas demonstrated direct anticancer activity against A2780 ovarian cancer cells. Compound 3a (Ring A = 1,2,2,4,4-pentamethyl-3-oxo-1,2,3,4-tetrahydroquinolin-6-yl; urea linker; Ring B = 4-nitrophenyl) exhibited an IC50 of 3.8 μM and efficacy of 94.8%, compared to the lead SHetA2 (IC50 3.17 μM, efficacy 84.3%) [1]. Compounds lacking the C3 ketone and N-methyl groups (series 1) showed only weak activity [1]. The target compound shares the 2-oxo-THQ core and urea linker but bears a 2-ethoxyphenyl Ring B, which is structurally distinct from the 4-nitrophenyl and 4-(trifluoromethyl)phenyl groups characterized in this study.

Ovarian cancer Mortalin A2780 cells

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Phenyl and m-Tolyl Analogs

The 2-ethoxy substituent on the terminal phenyl ring is expected to increase lipophilicity (clogP) relative to the unsubstituted phenyl analog (CAS 1171228-22-0) and to introduce a hydrogen-bond acceptor site not present in the m-tolyl analog (CAS 1170513-97-9). Molecular weight comparison: target compound MW = 325.4 ; phenyl analog MW = 281.31 ; m-tolyl analog MW = 295.34 . The ethoxy oxygen provides an additional lone pair that can participate in hydrogen bonding with target proteins, potentially enhancing binding affinity or altering selectivity relative to pure hydrocarbon substituents.

Lipophilicity Hydrogen bonding SAR

Kinase Inhibition Potential: Scaffold Precedent for VEGFR-2 and ULK1 Targeting

Structurally related tetrahydroisoquinoline-based diaryl urea derivatives have been reported as suppressors of VEGFR-2 signaling [1]. Additionally, compounds incorporating the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety have demonstrated ULK1 kinase inhibition with IC50 values < 200 nM in specific chemotypes [2]. The target compound, possessing both the 2O-THQ core and a diaryl urea linker, occupies a hybrid pharmacophore space between these two validated kinase inhibitor series.

Kinase inhibitor VEGFR-2 ULK1

Purity and Batch Consistency: Vendor-Supplied Baseline vs. Research-Grade Requirements

The target compound is typically supplied at 95% purity . While high-purity batches (>98%) of close analogs such as 1-benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8) are commercially available with NMR, HPLC, and GC quality verification , the target compound's standard commercial purity of 95% means that researchers must independently verify purity and identity before use in quantitative assays. This differentiates the compound from analogs that are available with pre-validated analytical certificates.

Purity Quality control Procurement

Research and Industrial Application Scenarios for 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172726-62-3)


TRPV1 Antagonist Lead Optimization and Metabolic Stability Studies

This compound is suitable for use as a scaffold-hopping analog in TRPV1 antagonist programs. The unsubstituted 2-oxo-THQ core provides a baseline for evaluating the impact of N-substitution on CYP3A4 inhibition, as documented for related tetrahydroquinoline ureas [1]. Researchers can use this compound to generate head-to-head CYP3A4 inhibition data against N-methyl and N-benzyl analogs to quantify the N-substituent effect on metabolic stability.

Anticancer SAR: Mortalin-Targeting Flex-Het Analog Development

The 2-ethoxyphenyl Ring B offers a distinct hydrogen-bonding topology compared to the 4-nitrophenyl and 4-(trifluoromethyl)phenyl variants characterized in A2780 ovarian cancer models [2]. This compound can serve as a tool to probe whether the ethoxy oxygen engages mortalin residue contacts that are inaccessible to nitro or trifluoromethyl groups, potentially uncovering a new vector for affinity optimization.

Dual VEGFR-2/ULK1 Kinase Inhibitor Pharmacophore Exploration

Given the documented VEGFR-2 suppression by tetrahydroisoquinoline-diaryl ureas [3] and ULK1 inhibition by 2O-THQ-based chemotypes [4], this compound represents a hybrid structure that can be tested in parallel kinase profiling panels to determine whether the 2O-THQ/diaryl urea combination yields a unique selectivity signature versus existing clinical candidates such as sorafenib.

Physicochemical Property Benchmarking in Tetrahydroquinoline Urea Series

The ethoxy group provides a measurable vector for tuning logP and aqueous solubility. Procurement of the target compound alongside the phenyl (CAS 1171228-22-0) and m-tolyl (CAS 1170513-97-9) analogs enables a systematic evaluation of how incremental alkoxy substitution affects permeability, solubility, and plasma protein binding—key parameters for lead compound prioritization.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.